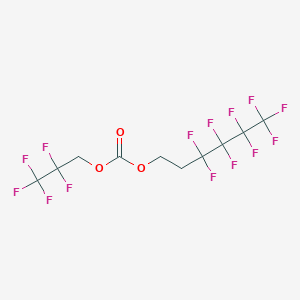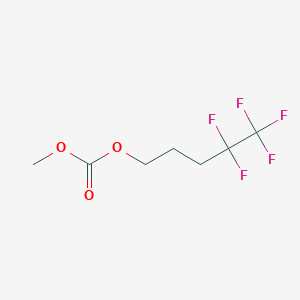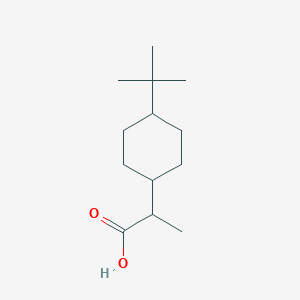
2-(4-Tert-butylcyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylcyclohexyl)propanoic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-tert-butylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone with tert-butyl bromide, followed by a series of reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation is often required to maintain the stability of the compound during storage and transport .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts like palladium on carbon or other transition metal catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexyl acrylate: Similar in structure but with an acrylate group instead of a propanoic acid group.
2-(4-tert-Butylphenoxy)propanoic acid: Contains a phenoxy group instead of a cyclohexyl group.
Uniqueness
2-(4-Tert-butylcyclohexyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C13H24O2 |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-(4-tert-butylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h9-11H,5-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
XJFWKCRAIXEQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(CC1)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


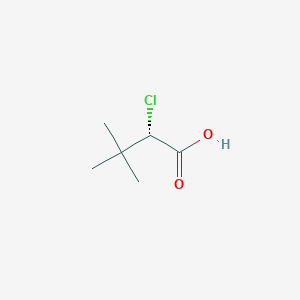




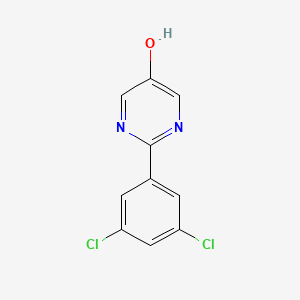
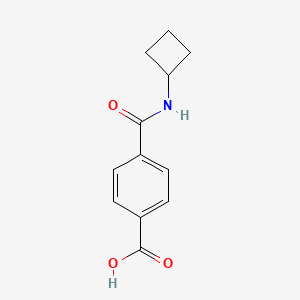
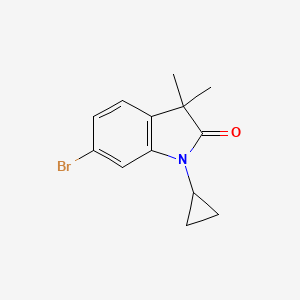
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


